molecular formula C14H17NO3S B2562793 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid CAS No. 354128-84-0

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid

Cat. No.: B2562793
CAS No.: 354128-84-0
M. Wt: 279.35
InChI Key: CNQMXDHBVWJPBP-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid , also known by its IUPAC name 2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₇NO₃S . Its average mass is approximately 279.36 Da .

Scientific Research Applications

Metabolism and Pharmaceutical Applications

A novel antidepressant, identified through its metabolism involving oxidative pathways to produce benzoic acid derivatives, highlights the role of cytochrome P450 enzymes in drug metabolism. This study demonstrates the complexity of drug metabolism, involving multiple enzymatic pathways and metabolites, which is crucial for developing new pharmaceuticals with optimized pharmacokinetic properties (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Research on synthesizing 2-(2-Aryl)ethylbenzoic acid through a series of chemical reactions including the Wittig-Horner reaction, hydrolysis, and hydrogenation reveals the versatility of benzoic acid derivatives in organic synthesis. This study presents a method with significant yields, contributing to the field of synthetic chemistry and potentially offering a pathway to synthesizing related compounds (Chen Fen-er, 2012).

Antimicrobial Applications

The study of Piper gaudichaudianum Kuntze's antimicrobial activity and its synergism with antibiotics highlights the potential of benzoic acid derivatives in developing new antimicrobial agents. The discovery of compounds showing activity against Staphylococcus aureus and Bacillus subtilis points towards the therapeutic applications of these chemical structures in combating microbial infections (Puhl et al., 2011).

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQMXDHBVWJPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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